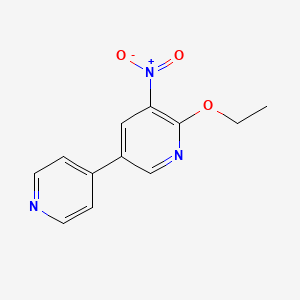

6-Ethoxy-5-nitro-3,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62749-39-7 |

|---|---|

Molecular Formula |

C12H11N3O3 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

2-ethoxy-3-nitro-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12-11(15(16)17)7-10(8-14-12)9-3-5-13-6-4-9/h3-8H,2H2,1H3 |

InChI Key |

WVHXWVYBBTZKSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C2=CC=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformations of 6 Ethoxy 5 Nitro 3,4 Bipyridine

Reactivity of the Nitro Group on the Bipyridine Framework

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring to which it is attached. Its transformations are of key interest in the synthesis of novel derivatives.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to amino compounds which are versatile precursors for a wide range of further functionalization. The existence of the corresponding amine, 5-Nitro[3,4′-bipyridin]-6-amine (CAS RN: 79739-23-4), confirms that this reduction is a feasible process. bldpharm.com

Commonly employed methods for the reduction of nitroarenes can be applied to 6-Ethoxy-5-nitro-3,4'-bipyridine. These methods can be broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as pressure and temperature, can be adjusted to control the extent of reduction. For instance, complete reduction to the amino group (forming 6-ethoxy-3,4'-bipyridin-5-amine) is generally achieved under standard hydrogenation conditions. Partial reduction to the hydroxylamino derivative (6-ethoxy-N-hydroxy-3,4'-bipyridin-5-amine) can sometimes be accomplished using milder conditions or specific catalysts.

Chemical Reduction: A variety of chemical reducing agents can be used to convert the nitro group to an amine. These include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and metal salts like tin(II) chloride (SnCl₂). Another effective method is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst. nih.govnih.gov These methods are often preferred for their chemoselectivity, as they can reduce the nitro group without affecting other sensitive functional groups that might be present in the molecule.

The resulting amino group in 6-ethoxy-3,4'-bipyridin-5-amine can then serve as a handle for the construction of fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of imidazo[4,5-b]pyridine derivatives. Reductive cyclization of the nitro group in the presence of a suitable ortho-substituent can also be a pathway to fused rings. researchgate.net

Table 1: Expected Products from Reductive Transformations of the Nitro Group

| Starting Material | Reagents and Conditions | Expected Major Product |

| This compound | H₂, Pd/C, Ethanol | 6-Ethoxy-3,4'-bipyridin-5-amine |

| This compound | Fe, HCl, Ethanol | 6-Ethoxy-3,4'-bipyridin-5-amine |

| This compound | SnCl₂·2H₂O, Ethanol | 6-Ethoxy-3,4'-bipyridin-5-amine |

| This compound | B₂(OH)₄, 4,4'-bipyridine, DMF | 6-Ethoxy-3,4'-bipyridin-5-amine nih.gov |

This table presents expected outcomes based on general chemical principles, as specific experimental data for this compound is not available.

In recent years, the nitro group has been utilized as a leaving group in various cross-coupling reactions, a process known as denitrative coupling. researchgate.netacs.org This strategy offers an alternative to traditional cross-coupling reactions that typically employ halides or triflates as electrophilic partners. Palladium-catalyzed cross-coupling reactions have been particularly successful in this regard. acs.org

For this compound, denitrative coupling reactions could potentially be used to form new carbon-carbon, carbon-oxygen, or carbon-sulfur bonds at the 5-position of the pyridine ring.

C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura or Stille couplings could be envisioned, where an organoboron or organotin reagent, respectively, would displace the nitro group to form a new C-C bond. These reactions would require a suitable palladium catalyst and ligand system, often with specific additives to facilitate the challenging oxidative addition of the C-NO₂ bond to the palladium center.

C-O and C-S Bond Formation: Denitrative etherification or thioetherification could be achieved by coupling with alcohols, phenols, or thiols. These reactions are also typically catalyzed by transition metals like palladium or copper. acs.org

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ether linkage that can undergo specific chemical transformations, primarily cleavage reactions.

The cleavage of aryl ethers typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). In the case of this compound, treatment with such reagents would be expected to cleave the ether bond, yielding the corresponding 6-hydroxy-5-nitro-3,4'-bipyridine and ethyl halide.

The mechanism of this cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2-type reaction. Attack on the sp²-hybridized carbon of the pyridine ring is generally disfavored.

Ether exchange reactions, where the ethoxy group is replaced by another alkoxy group, are less common but could potentially be achieved under specific transetherification conditions, although this would likely require catalysis and may not be a straightforward transformation.

Reactions Involving the Bipyridine Core

The bipyridine core itself can participate in chemical reactions, most notably electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org In this compound, the pyridine ring bearing the ethoxy and nitro groups is significantly deactivated towards electrophilic attack due to the powerful electron-withdrawing effect of the nitro group. The other pyridine ring, being unsubstituted, would be the more likely site for electrophilic substitution.

However, direct electrophilic substitution on an unactivated pyridine ring often requires harsh conditions and can lead to a mixture of products. A more effective strategy to introduce electrophiles onto the bipyridine core would be to first convert one of the pyridine nitrogen atoms to an N-oxide. bhu.ac.inrsc.org

Pyridine-N-oxides are more reactive towards electrophilic substitution than the parent pyridine because the oxygen atom can donate electron density into the ring through resonance, activating the ortho and para positions. vaia.com Therefore, oxidation of this compound to its N-oxide derivative would likely direct incoming electrophiles to specific positions on the bipyridine framework, offering a more controlled route to further functionalization. The position of N-oxidation would depend on the relative basicity of the two nitrogen atoms. The subsequent electrophilic attack would then be directed by the N-oxide group and the existing substituents. After the substitution reaction, the N-oxide can be removed by reduction if desired.

Nucleophilic Aromatic Substitution on Pyridine Rings

The pyridine ring bearing the nitro and ethoxy groups is highly activated towards nucleophilic aromatic substitution (SNAr). Pyridine itself is an electron-deficient heterocycle, making it more susceptible to nucleophilic attack than benzene. youtube.com This inherent reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group.

The 5-nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) through resonance. In this compound, the C6 position (para to the nitro group) and the C4 position (ortho to the nitro group) are the most activated sites. However, the C6 position is already substituted with an ethoxy group. While alkoxy groups can be displaced, they are generally poorer leaving groups than halides.

The primary site for nucleophilic attack is therefore expected to be the C6 position, leading to the substitution of the ethoxy group. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the oxygen atoms of the nitro group. In the subsequent step, the ethoxy group is eliminated, and the aromaticity of the ring is restored.

It is also noteworthy that in some nitropyridine systems, the nitro group itself can act as a leaving group in SNAr reactions. This typically occurs when the position of the nitro group is activated by other substituents and when strong nucleophiles are employed.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Activating/Deactivating Factors | Plausibility | Expected Product with Nu- |

| C6 | Para to NO₂, activated. Ethoxy is a potential leaving group. | High | 5-Nitro-6-Nu-3,4'-bipyridine |

| C4 | Ortho to NO₂, activated. C-C bond to other ring, not a leaving group. | Low (Substitution) | Not applicable for substitution |

| C2 | Generally electron-deficient position in pyridine. | Moderate | 2-Nu-6-ethoxy-5-nitro-3,4'-bipyridine (if H is displaced) |

| C5 | Nitro group can be a leaving group. | Low to Moderate | 6-Ethoxy-5-Nu-3,4'-bipyridine |

Quaternization and N-Oxidation Reactions

The nitrogen atoms of the two pyridine rings in this compound are nucleophilic and can react with electrophiles.

Quaternization: This reaction involves the alkylation of the pyridine nitrogen atom(s) with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. The two nitrogen atoms in this compound exhibit different basicities and steric environments, which will influence the site of quaternization. The nitrogen of the pyridine ring bearing the ethoxy and nitro groups is expected to be less basic due to the electron-withdrawing effect of the nitro group. Therefore, quaternization is more likely to occur at the nitrogen of the 4'-pyridyl ring. However, with a stoichiometric amount of a strong alkylating agent, mono-quaternization at the more basic nitrogen is expected, while with an excess of the reagent, di-quaternization is possible.

N-Oxidation: The pyridine nitrogen atoms can be oxidized to N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org Similar to quaternization, the relative basicity of the two nitrogen atoms will determine the selectivity of N-oxidation. The nitrogen of the 4'-pyridyl ring is more electron-rich and thus more susceptible to oxidation. Mono-N-oxidation is expected to occur selectively at this position under controlled conditions. The formation of the di-N-oxide would require more forcing conditions. The introduction of an N-oxide group significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its subsequent reactivity. For instance, N-oxidation can facilitate certain nucleophilic substitution reactions. nih.gov

Table 2: Predicted Products of N-Oxidation and Quaternization

| Reagent | Predicted Major Product | Comments |

| m-CPBA (1 eq.) | This compound 1'-oxide | Oxidation at the more basic nitrogen of the 4'-pyridyl ring. |

| m-CPBA (>2 eq.) | This compound 1,1'-dioxide | Oxidation at both nitrogen atoms under more forcing conditions. |

| CH₃I (1 eq.) | 1'-Methyl-6-ethoxy-5-nitro-3,4'-bipyridinium iodide | Quaternization at the more basic nitrogen. |

| CH₃I (>2 eq.) | 1,1'-Dimethyl-6-ethoxy-5-nitro-3,4'-bipyridinium diiodide | Quaternization at both nitrogen atoms. |

Functionalization at Peripheral Sites of the Bipyridine System

Beyond the direct reactions on the heterocyclic rings, the bipyridine scaffold allows for functionalization at its peripheral positions. This is most commonly achieved through modern cross-coupling methodologies, assuming the presence of a suitable handle, such as a halogen atom, on one of the rings.

For instance, if a halogen (e.g., bromine or chlorine) were present at a position on either pyridine ring, it could serve as a site for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. mdpi.com This would allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and acyl groups. The synthesis of unsymmetrically substituted bipyridines often relies on such cross-coupling strategies.

Another key transformation is the reduction of the nitro group. The 5-nitro group can be readily reduced to an amino group (5-amino-6-ethoxy-3,4'-bipyridine) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/CH₃COOH). The resulting amino group is a versatile functional handle. It can be diazotized and converted to a wide range of other substituents (Sandmeyer reaction), or it can undergo acylation, alkylation, or participate in the formation of new heterocyclic rings.

The ethoxy group at the C6 position could potentially be cleaved to a hydroxyl group under harsh acidic conditions (e.g., HBr), yielding the corresponding pyridone. This transformation would significantly alter the electronic and tautomeric properties of that pyridine ring.

Despite a comprehensive search for scientific literature, patents, and chemical supplier data, no specific experimental spectroscopic or structural data for the compound "this compound" could be located.

As a result, it is not possible to provide the detailed analysis requested in the article outline. Information regarding its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) is not available in the public domain.

This suggests that "this compound" may be a novel compound, a research chemical with limited distribution, or a compound that has been synthesized but for which the detailed characterization data has not been published. Without primary or secondary sources containing the requisite experimental data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the advanced spectroscopic and structural elucidation of "this compound" cannot be generated at this time.

Iv. Advanced Spectroscopic and Structural Elucidation of 6 Ethoxy 5 Nitro 3,4 Bipyridine

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and can provide valuable insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high precision, HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. For 6-Ethoxy-5-nitro-3,4'-bipyridine, with a chemical formula of C₁₂H₁₁N₃O₃, the theoretical exact mass can be calculated. This experimental value, when obtained, would be compared to the theoretical mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition.

Table 1: Theoretical Exact Mass for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃O₃ |

| Theoretical Monoisotopic Mass | 245.0795 Da |

| Expected Ion in Positive Mode ([M+H]⁺) | 246.0873 Da |

| Expected Ion in Positive Mode ([M+Na]⁺) | 268.0693 Da |

Note: The data in this table is theoretical and awaits experimental verification.

In addition to determining the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When the ionized molecule passes through the mass spectrometer, it can break apart into smaller, characteristic fragments. The analysis of these fragments helps to piece together the original structure.

For this compound, characteristic fragmentation would be expected. For instance, the loss of the ethoxy group (–OC₂H₅), the nitro group (–NO₂), or cleavage at the bond connecting the two pyridine (B92270) rings would result in specific fragment ions. The observation of these fragments at their predicted mass-to-charge ratios would provide strong evidence for the proposed structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M-NO₂]⁺ | C₁₂H₁₁N₂O⁺ | 199.0866 |

| [M-C₂H₄]⁺ (from ethoxy) | C₁₀H₇N₃O₃⁺ | 217.0482 |

| [M-OC₂H₅]⁺ | C₁₀H₆N₃O₂⁺ | 200.0455 |

| [C₅H₄N]⁺ | Pyridyl fragment | 78.0344 |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of chromophores.

The structure of this compound contains several features that are expected to give rise to a rich UV-Vis spectrum. The bipyridine system itself is a strong chromophore. The presence of the nitro group (–NO₂), a powerful electron-withdrawing group, and the ethoxy group (–OC₂H₅), an electron-donating group, are expected to significantly influence the electronic structure and, consequently, the absorption spectrum.

The spectrum would likely be characterized by intense π→π* transitions associated with the conjugated bipyridine rings at shorter wavelengths (in the UV region). Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are expected at longer wavelengths, although they are typically less intense. The presence of the nitro group in conjugation with the pyridine ring is known to cause a bathochromic (red) shift of the absorption bands.

The position of the absorption maxima in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, which possess both electron-donating and electron-withdrawing groups, a change in solvent polarity is expected to alter the energy of the electronic transitions.

Generally, in more polar solvents, a bathochromic shift (to longer wavelengths) is often observed for π→π* transitions in molecules with intramolecular charge transfer character. Studying the UV-Vis spectrum in a range of solvents with varying polarities would provide insight into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.

Table 3: Anticipated UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant | Expected λ_max (nm) for π→π * | Expected λ_max (nm) for n→π * |

|---|---|---|---|

| Hexane | 1.88 | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

Note: The table illustrates the type of data that would be collected. Specific absorption maxima are pending experimental measurement.

X-ray Crystallography

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystal structure determination for this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would reveal the relative orientation of the two pyridine rings, which can adopt a range of conformations from coplanar to highly twisted. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state assembly of the molecules. This detailed structural information is invaluable for understanding the molecule's properties and for computational modeling studies. Currently, there is no publicly available crystal structure for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide precise information on the crystal system, space group, and unit cell dimensions of this compound. The resulting data would be presented in a crystallographic information file (CIF), containing a complete set of atomic coordinates and displacement parameters.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction experiment. The actual values can only be determined through experimental analysis.

Molecular Conformation and Dihedral Angles

The conformation of the this compound molecule, particularly the rotational relationship between its two pyridine rings, is a critical structural feature. The dihedral angle, defined by the planes of the two aromatic rings, would be a key parameter derived from X-ray diffraction data. This angle is influenced by the electronic effects of the nitro and ethoxy substituents, as well as by steric hindrance. In many bipyridine derivatives, a non-planar conformation is observed, which can have significant implications for the molecule's electronic properties and potential for intermolecular interactions.

Hypothetical Dihedral Angle Data for this compound:

| Torsion Angle | Expected Range (°) |

|---|---|

| C(3)-C(4')-N(1')-C(2') | Data not available |

Note: The expected range is based on typical values for substituted bipyridines. The actual dihedral angle for this compound would need to be determined experimentally.

Intermolecular Interactions and Crystal Packing (e.g., C-H…π, π…π stacking)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a crucial role in stabilizing the crystal structure. These include C-H…π interactions, where a hydrogen atom from an ethoxy group or a pyridine ring interacts with the electron-rich π-system of an adjacent molecule.

Hypothetical Intermolecular Interaction Data for this compound:

| Interaction Type | Donor-Acceptor | Distance (Å) |

|---|---|---|

| C-H…π | C-H (ethoxy) … π (pyridine) | Data not available |

Note: The specific distances for these interactions are dependent on the determined crystal structure and are not available in the absence of experimental data.

V. Computational and Theoretical Investigations of 6 Ethoxy 5 Nitro 3,4 Bipyridine

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic data are a cornerstone of computational chemistry, providing insights into molecular structure and electronic properties. These methods can be invaluable for confirming experimental findings and for understanding the underlying quantum mechanical principles governing spectroscopic transitions.

Theoretical IR and NMR Spectra Calculation and Comparison with Experimental Data

No published studies were found that present a direct comparison between theoretically calculated and experimentally measured Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for 6-Ethoxy-5-nitro-3,4'-bipyridine.

In a typical study, Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to optimize the geometry of the molecule. Following optimization, frequency calculations would yield theoretical IR spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.

Similarly, NMR chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The theoretical shifts would then be compared to experimental data obtained from synthesized samples of the compound. This comparison is crucial for validating the computed structure and for assigning experimental spectral peaks. Without experimental data or dedicated computational studies for this compound, such a comparison is not possible at this time.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

There are no specific Time-Dependent Density Functional Theory (TD-DFT) studies available in the scientific literature for this compound.

This computational technique is the workhorse for predicting the electronic absorption spectra (UV-Vis) of molecules. Current time information in Bangalore, IN.rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). researchgate.net These calculations would help in understanding the electronic structure, including the nature of transitions such as π→π* or n→π*, and identifying the molecular orbitals involved. For a molecule like this compound, TD-DFT could provide insights into how the ethoxy and nitro substituents influence the electronic transitions within the bipyridine framework.

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing information on the energetics and structures of transition states and intermediates that are often difficult to study experimentally.

Transition State Characterization and Reaction Energy Profiles

No computational studies detailing the transition state characterization or reaction energy profiles for reactions involving this compound were found.

Vii. Catalytic Applications of 6 Ethoxy 5 Nitro 3,4 Bipyridine and Its Derivatives

Role as a Ligand in Transition-Metal Catalysis

The bipyridine ligand system is a cornerstone of coordination chemistry and homogeneous catalysis. The presence of a π-accepting nitro group and a σ-donating ethoxy group on the 3,4'-bipyridine (B8713429) core of 6-ethoxy-5-nitro-3,4'-bipyridine creates a "push-pull" electronic effect. This electronic asymmetry can significantly modulate the properties of a metal catalyst, including its redox potentials, stability, and reactivity, making it a potentially valuable ligand for fine-tuning catalytic cycles.

Bipyridine ligands are frequently employed in palladium- and nickel-catalyzed cross-coupling reactions to construct carbon-carbon bonds. The electronic nature of the ligand is crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium-copper co-catalyst system. eurekaselect.com Bipyridine ligands can stabilize the palladium center throughout the catalytic cycle. The functional group tolerance of related coupling reactions, such as the Negishi coupling, is noteworthy; for instance, the presence of a nitro group is well-tolerated in the synthesis of bipyridine compounds, suggesting that a ligand like this compound would be stable under many cross-coupling conditions. orgsyn.org

The table below illustrates the effect of different ligands on the yield of a typical Suzuki-Miyaura coupling reaction, highlighting the importance of ligand structure.

| Catalyst/Ligand System | Coupling Partners | Product Yield (%) | Reference |

| Pd(OAc)₂ / Ligand 1 | Aryl Bromide + Arylboronic Acid | 95% | acs.org |

| Pd₂ (dba)₃ / Ligand 2 | Aryl Chloride + Arylboronic Acid | 88% | acs.org |

| NiCl₂(tBubpyMe) | Aryl Halide + Alkyl Halide | High Activity | acs.orgnih.gov |

| NiCl₂(tBubpyR₂) | Aryl Halide + Alkyl Halide | Lower Turnover | acs.orgnih.gov |

Data is illustrative of general findings in cross-coupling catalysis and not specific to this compound.

Denitrative coupling has emerged as a powerful synthetic strategy where a nitro group (–NO₂) acts as a leaving group, enabling C-C, C-N, and C-O bond formation. researchgate.net These reactions are often catalyzed by transition metals such as palladium. acs.orgresearchgate.net

The use of this compound as a ligand in such a reaction presents a unique scenario. While the bipyridine moiety would coordinate to the metal center to facilitate the coupling of a substrate, the ligand itself contains a nitro group. This raises questions about the ligand's stability, as the C–NO₂ bond on the ligand could potentially compete with the substrate's C–NO₂ bond for oxidative addition to the metal center. However, the electronic environment and steric hindrance around the ligand's nitro group would influence its reactivity. It is plausible that the ligand is designed such that its nitro group is less reactive than that of the substrate, allowing it to act as a stable directing group. Research has shown that ligands such as BrettPhos are effective for palladium-catalyzed denitrative Suzuki-Miyaura coupling, underscoring the importance of the ligand in activating the C–NO₂ bond. acs.org

Bipyridine and its derivatives are quintessential ligands in photoredox catalysis, most famously in complexes like [Ru(bpy)₃]²⁺. scispace.com When coordinated to a suitable metal (e.g., Ru, Ir, Ni) and excited by visible light, these complexes can engage in single-electron transfer (SET) processes with organic substrates. nih.gov

The substituents on the bipyridine ligand are critical for tuning the photophysical and electrochemical properties of the catalyst.

Redox Potential Tuning : The electron-donating ethoxy group would make the resulting metal complex easier to oxidize, while the electron-withdrawing nitro group would make it easier to reduce. This allows for the precise tuning of the excited-state redox potentials, which is essential for targeting specific organic transformations. princeton.eduresearchgate.net For example, studies on ruthenium complexes have demonstrated that electron-donating groups like ethoxy can increase the rate of catalytic water oxidation by lowering the redox potential of the complex. nih.gov

Reaction Pathways : In photoredox/nickel dual catalysis, bipyridine ligands are crucial. The photocatalyst absorbs light and transfers energy or an electron to the nickel-bipyridine complex, which then performs cross-coupling. nih.govprinceton.edu A ligand like this compound could potentially participate in either reductive or oxidative quenching cycles, expanding the range of possible reactions. scispace.com

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing better catalysts. For reactions involving bipyridine ligands, this includes identifying the active catalytic species and measuring key performance metrics.

In transition-metal catalysis, the ligand plays a vital role in stabilizing the various oxidation states of the metal during the catalytic cycle.

Nickel Catalysis : In nickel-catalyzed cross-electrophile coupling, Ni(0), Ni(I), Ni(II), and Ni(III) intermediates are often invoked. The structure of the bipyridine ligand directly impacts the stability and properties of these species. For example, studies using 6,6'-disubstituted bipyridine ligands have shown that bulky substituents can stabilize Ni(I) species and lead to significant differences in catalytic performance compared to less substituted ligands. acs.orgnih.gov The substitution pattern of this compound would similarly influence the geometry and electronic structure of any nickel intermediates, thereby affecting the reaction pathway.

The efficiency of a catalyst is often measured by its turnover number (TON), which is the number of moles of substrate converted per mole of catalyst, and its turnover frequency (TOF), which is the turnover per unit of time. wikipedia.orgsciencenet.cn Both metrics are highly dependent on the ligand structure.

Ligand Effects on TOF : Research on Ni-catalyzed cross-coupling demonstrated that while a (tBubpyMe)NiCl₂ precatalyst was highly active, catalysts bearing bulkier 6,6'-disubstituted bipyridine ligands exhibited lower turnover frequencies. acs.orgnih.gov This highlights the delicate balance between ligand sterics and catalytic speed.

The table below presents data from a study on Re(bpy) catalysts, illustrating how substituents affect the catalytic rate for CO₂ reduction.

| Bipyridine Substituent (R) in fac-Re(4,4'-R-bpy)(CO)₃Cl | k_cat (s⁻¹) | Overpotential (V) | Reference |

| tBu (tert-butyl) | 1720 | 0.67 | researchgate.net |

| CH₃ (methyl) | ~1200 | 0.68 | princeton.edu |

| H (unsubstituted) | ~300 | 0.65 | princeton.edu |

| OCH₃ (methoxy) | - (unstable) | - | princeton.eduresearchgate.net |

| CF₃ (trifluoromethyl) | ~200 | 0.55 | princeton.edu |

Data is for the fac-Re(4,4'-R-bpy)(CO)₃Cl system with phenol (B47542) as a proton source and demonstrates the principle of electronic tuning. The k_cat for tBu is from a specific analysis and may differ slightly between sources.

This systematic influence of substituents provides a strong basis for predicting that this compound would offer a unique level of control over selectivity and reaction rates in various catalytic applications.

Research on "this compound" as a Molecular Building Block in Advanced Materials Remains Undocumented in Publicly Accessible Literature

Despite a comprehensive search of available scientific databases and scholarly articles, there is a notable absence of published research detailing the specific applications of the chemical compound this compound as a molecular building block in the development of advanced materials. Consequently, a detailed exploration of its use in supramolecular assemblies, functional polymeric structures, optoelectronic materials, and chemical sensing platforms cannot be provided at this time.

The inquiry into the compound's role in these specialized fields yielded no specific studies or data. Scientific literature is rich with examples of bipyridine and nitro-substituted aromatic compounds being utilized as versatile components in materials science. Bipyridine ligands are well-known for their ability to form stable complexes with various metal ions, making them fundamental to the construction of supramolecular architectures and functional polymers. The electron-withdrawing nature of the nitro group often imparts unique electronic and optical properties to molecules, suggesting potential for applications in optoelectronics and sensing.

However, the specific combination of an ethoxy group, a nitro group, and the 3,4'-bipyridine framework in this compound has not been the subject of dedicated application-focused research in the reviewed literature. This indicates that the potential of this particular molecule as a precursor for supramolecular assemblies, a monomer for functional polymers, a component in optoelectronic devices, or a recognition element in chemical sensors has yet to be explored or at least has not been reported in publicly accessible scientific journals.

Further research and investigation would be necessary to determine the properties and potential applications of this compound in the field of advanced materials. Without such studies, any discussion of its specific roles in the outlined applications would be purely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.